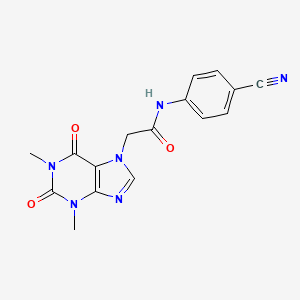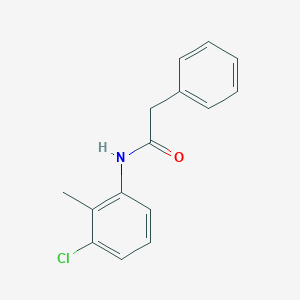![molecular formula C21H16ClNO2 B5645141 N-[2-(4-biphenylyl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B5645141.png)
N-[2-(4-biphenylyl)-2-oxoethyl]-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-biphenylyl)-2-oxoethyl]-4-chlorobenzamide is a chemical compound that has been the subject of various studies due to its potential applications in chemistry and materials science. The compound's structure involves a biphenyl group attached to an oxoethyl group, which is further connected to a chlorobenzamide moiety. This structure suggests a compound that could have interesting chemical and physical properties, making it a candidate for further research.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of chlorobenzamide derivatives, including N-[2-(4-biphenylyl)-2-oxoethyl]-4-chlorobenzamide, can be characterized using techniques such as X-ray crystallography, NMR (nuclear magnetic resonance), and MS (mass spectrometry). These compounds typically exhibit structures where the biphenyl moiety contributes to the rigidity and planarity of the molecule, potentially affecting its chemical reactivity and physical properties. The presence of the chlorobenzamide group can also influence the compound's ability to participate in hydrogen bonding and other intermolecular interactions (Cabezas, Martínez, Gálvez, Arias, Florencio, & García-Blanco, 1988).
Chemical Reactions and Properties
N-[2-(4-biphenylyl)-2-oxoethyl]-4-chlorobenzamide can undergo various chemical reactions typical of benzamide derivatives, such as hydrolysis, condensation, and nucleophilic substitution reactions. The chloro group in the benzamide moiety makes it susceptible to nucleophilic attack, potentially leading to the formation of new C-N bonds. Additionally, the compound's ability to act as an electrophile or participate in redox reactions can be explored in the context of synthetic chemistry and materials science applications (Muniraj & Prabhu, 2019).
Propriétés
IUPAC Name |
4-chloro-N-[2-oxo-2-(4-phenylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO2/c22-19-12-10-18(11-13-19)21(25)23-14-20(24)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-13H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLSQOGOFOPFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-[1,1'-Biphenyl]-4-YL-2-oxoethyl)-4-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-isopropyl-4-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrimidine-5-carboxamide](/img/structure/B5645086.png)
![2-ethyl-5-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)pyrimidine](/img/structure/B5645100.png)
![4-[(2-chlorophenoxy)methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B5645102.png)
![5-{[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5645108.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5645126.png)
![N-(2,4-difluorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5645129.png)
![2-[(4-methylphenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5645134.png)

![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B5645157.png)

![1-{3-[(3R*,4S*)-4-hydroxy-3,4-dimethyl-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5645178.png)